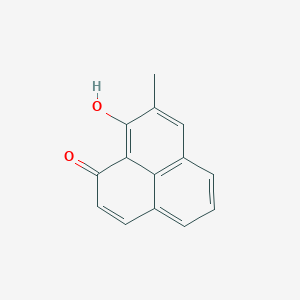

9-Hydroxy-8-methyl-1H-phenalen-1-one

Description

Overview of Phenalenone Derivatives in Contemporary Chemical Research

Phenalenone (1H-phenalen-1-one) and its derivatives are a class of polycyclic aromatic ketones that have garnered considerable attention in contemporary chemical research. researchgate.netacs.org These compounds, found in some plants and fungi, are recognized for their unique photophysical and biological properties. rsc.org A significant area of research revolves around their application as photosensitizers. acs.org Photosensitizers are molecules that can absorb light and transfer the energy to adjacent molecules, often leading to the generation of reactive oxygen species. This property is harnessed in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and a specific type of light to kill cancer cells and other diseased cells.

Furthermore, the phenalenone core is a versatile scaffold for synthetic modifications, allowing chemists to fine-tune its electronic and steric properties. Researchers have synthesized a wide array of phenalenone derivatives to explore their potential in various fields, including as fluorescent probes and in the development of advanced materials. rsc.org The ability to introduce different functional groups onto the phenalenone skeleton allows for the modulation of their absorption and emission spectra, as well as their biological activity.

Structural Significance of the Phenalenone Core

The fundamental structure of phenalenone consists of a system of three fused benzene (B151609) rings, forming a planar and highly conjugated system. This extended π-electron system is responsible for the characteristic spectroscopic properties of these molecules, including their strong absorption in the UV-visible region.

The presence of a ketone group and the potential for other substituents, such as the hydroxyl group in 9-hydroxy-1H-phenalen-1-one, significantly influences the electronic distribution within the molecule. 9-Hydroxyphenalenone is a planar, multicyclic β-keto-enol. acs.org Tautomerization of the β-keto-enol results in C₂ᵥ symmetry on the NMR time scale, which simplifies its spectral analysis. acs.org This structural feature is crucial for its chemical reactivity and its interactions with biological targets or other molecules. The planarity of the phenalenone core also facilitates π-π stacking interactions, which are important in the formation of supramolecular assemblies and in the design of materials with specific electronic properties.

Positioning of 9-Hydroxy-1H-phenalen-1-one in Academic Investigations and the Postulated Role of 8-Methylation

9-Hydroxy-1H-phenalen-1-one has been a subject of academic interest primarily for its synthesis and spectroscopic characterization. It serves as a valuable model system for teaching advanced spectroscopic techniques, such as 2D NMR, due to its unique symmetry. acs.org The synthesis of 9-hydroxyphenalenone is often achieved through a Friedel–Crafts acylation followed by an acid-catalyzed intramolecular Michael addition. acs.org

While no specific research has been published on 9-Hydroxy-8-methyl-1H-phenalen-1-one , we can infer the potential impact of the methyl group at the 8-position based on general chemical principles. The introduction of a methyl group, an electron-donating group, would likely induce steric and electronic perturbations to the phenalenone core.

Electronic Effects: The methyl group could influence the electron density of the aromatic system, potentially shifting the absorption and emission spectra of the molecule. This could have implications for its properties as a photosensitizer or fluorescent probe.

Steric Effects: The presence of a methyl group at the 8-position, adjacent to the hydroxyl group at the 9-position, could introduce steric hindrance. This might affect the planarity of the molecule and could influence its crystal packing and intermolecular interactions. Furthermore, this steric strain could impact the intramolecular hydrogen bonding between the hydroxyl and keto groups, a key feature in the chemistry of 9-hydroxyphenalenone.

In the absence of direct experimental data for This compound , the following data for the parent compound, 9-hydroxy-1H-phenalen-1-one, are presented to provide a foundational understanding.

Detailed Research Findings for 9-Hydroxy-1H-phenalen-1-one

To provide a tangible reference point, the following tables summarize key data for the well-documented parent compound, 9-hydroxy-1H-phenalen-1-one.

Table 1: Physicochemical Properties of 9-Hydroxy-1H-phenalen-1-one

| Property | Value |

| Molecular Formula | C₁₃H₈O₂ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 9-hydroxy-1H-phenalen-1-one |

| CAS Number | 7465-58-9 |

This data is compiled from publicly available chemical databases.

Table 2: Spectroscopic Data for 9-Hydroxy-1H-phenalen-1-one

| Spectroscopic Technique | Key Observations |

| ¹H NMR | The tautomerization of the β-keto-enol leads to a simplified spectrum due to C₂ᵥ symmetry on the NMR time scale. acs.org |

| ¹³C NMR | Consistent with the proton NMR, the carbon spectrum reflects the molecular symmetry. acs.org |

| Infrared (IR) | Characteristic peaks for the hydroxyl and carbonyl functional groups are observed. |

| Mass Spectrometry | The molecular ion peak corresponds to the molecular weight of the compound. |

These observations are based on typical spectroscopic analyses of 9-hydroxy-1H-phenalen-1-one as described in the chemical literature. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

91742-22-2 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

9-hydroxy-8-methylphenalen-1-one |

InChI |

InChI=1S/C14H10O2/c1-8-7-10-4-2-3-9-5-6-11(15)13(12(9)10)14(8)16/h2-7,16H,1H3 |

InChI Key |

ZYSZNQOPEDPROW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C=CC(=O)C3=C1O |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Origins of Phenalenones

Fungal Biogenesis of Phenalenones

The biosynthesis of phenalenones in fungi is a well-studied process that begins with the assembly of a polyketide chain and involves a series of enzymatic modifications to yield a vast array of structurally diverse molecules. nih.govrsc.org

Polyketide Biosynthesis Mechanisms, Including Heptaketide Cyclization

The journey of fungal phenalenone synthesis begins with the formation of a linear poly-β-keto-thioester backbone. nih.gov Isotope feeding studies have confirmed that the core structure is derived from seven acetate (B1210297) units, classifying it as a heptaketide. nih.gov This heptaketide precursor is synthesized by a megasynthase enzyme from one acetyl-CoA starter unit and six malonyl-CoA extender units. researchgate.net

The crucial step in forming the characteristic tricyclic phenalenone core is a cascade of controlled intramolecular cyclization reactions. nih.gov In the biosynthesis of the phenalenone herqueinone (B1223060), a nonreducing polyketide synthase (NR-PKS) named PhnA synthesizes the heptaketide backbone and catalyzes its cyclization into an angular naphtho-γ-pyrone intermediate known as prephenalenone. acs.orgescholarship.org The Product Template (PT) domain of this enzyme is unique as it only catalyzes the initial C4–C9 aldol (B89426) condensation, a key step in directing the folding of the polyketide chain. nih.govnih.gov

Enzymatic Catalysis in Phenalenone Formation

Two key types of enzymes are indispensable for the formation of the basic phenalenone skeleton in fungi: a Nonreducing Polyketide Synthase (NR-PKS) and a Flavin-dependent Monooxygenase (FMO). nih.gov

Nonreducing Polyketide Synthase (NR-PKS): These large, multi-domain enzymes are responsible for the assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. nih.gov In the case of herqueinone biosynthesis, the NR-PKS PhnA contains starter-unit:ACP transacylase (SAT), β-ketosynthase (KS), malonyl-CoA:ACP transacylase (MAT), product template (PT), acyl-carrier protein (ACP), and thioesterase/Claisen-like Cyclase (TE/CLC) domains. aau.dk PhnA builds the heptaketide chain and then guides its cyclization to form the prephenalenone intermediate. acs.org

Flavin-Dependent Monooxygenase (FMO): Following the action of the NR-PKS, an FAD-dependent monooxygenase is required to convert the prephenalenone intermediate into the core phenalenone structure. acs.orgnih.gov The FMO, named PhnB in the herqueinone pathway, catalyzes a remarkable transformation involving the C2 aromatic hydroxylation of prephenalenone, which simultaneously triggers the opening of the γ-pyrone ring. This is followed by an aldol-like cyclization to yield the peri-fused tricyclic phenalenone core. nih.gov

| Enzyme Class | Specific Enzyme (Example) | Function in Phenalenone Biosynthesis |

| Nonreducing Polyketide Synthase (NR-PKS) | PhnA | Synthesizes heptaketide backbone and cyclizes it to prephenalenone. |

| Flavin-Dependent Monooxygenase (FMO) | PhnB | Catalyzes oxidative rearrangement of prephenalenone to the phenalenone core. |

Elucidation of Biosynthetic Intermediates and Reaction Steps

The elucidation of the phenalenone biosynthetic pathway has revealed critical intermediates that map the transformation from a linear polyketide to the final complex structure.

Heptaketide Precursor: The initial linear chain formed from seven acetate-derived units. nih.gov

Prephenalenone: A key angular, hemiketal-containing naphtho-γ-pyrone intermediate formed by the NR-PKS. Its formation is a critical branching point from other polyketide pathways. nih.govnih.gov

Hydroxylated Intermediate: The FMO PhnB hydroxylates prephenalenone at the C2 position, creating an unstable intermediate. nih.gov

Phenalenone Core: This hydroxylated intermediate rapidly undergoes a ring-opening and subsequent aldol-like cyclization to form the stable, peri-fused tricyclic phenalenone skeleton. nih.govacs.org

Studies on related fungal phenalenones like atrovenetin and deoxyherqueinone (B1265341) have further clarified these relationships, showing that deoxyherqueinone is a precursor to herqueinone, indicating a pathway involving methylation followed by oxidation. rsc.org

Post-Synthetic Modifications and Structural Diversification in Fungi

The basic phenalenone core is a scaffold that fungi extensively modify to create a vast diversity of natural products. nih.gov These modifications, catalyzed by tailoring enzymes often encoded within the same biosynthetic gene cluster, are known as post-PKS modifications. nih.govresearchgate.net For a compound like 9-Hydroxy-8-methyl-1H-phenalen-1-one, these tailoring steps are crucial.

Common post-synthetic modifications include:

Oxidation/Hydroxylation: Monooxygenases and dioxygenases introduce hydroxyl groups at various positions on the aromatic rings, significantly altering the compound's properties. nih.govescholarship.org

Methylation: The addition of methyl groups, such as the one at the C-8 position in the target molecule, is typically catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases. nih.govmdpi.com

Prenylation: The attachment of isoprene (B109036) units is a frequent modification that increases the structural complexity and lipophilicity of phenalenones. nih.gov

Dimerization: Complex structures like the duclauxins are formed through the oxidative coupling of two phenalenone-derived monomers. acs.orgresearchgate.netfrontiersin.org

Rearrangements and Oxidative Cleavage: Enzymes can catalyze the cleavage of rings within the phenalenone structure to form unique derivatives like oxaphenalenones. nih.govacs.org

These modifications account for the rich chemical diversity observed in fungal phenalenones such as herqueinone, atrovenetin, and duclauxin. nih.govacs.orgresearchgate.net

Biosynthesis in Plant Sources and Comparative Analysis

In stark contrast to the fungal polyketide pathway, phenalenones found in plants, such as haemocorin (B1219267) from the bloodwort plant (Haemodorum corymbosum), are not derived from acetate. rsc.orgrsc.org

Feeding studies with labeled precursors have demonstrated that the carbon skeleton of haemocorin is derived from the aromatic amino acids phenylalanine and tyrosine. rsc.orgrsc.org The proposed pathway involves the condensation of two C6-C3 units (derived from the amino acids) and one molecule of acetate. rsc.org This biosynthetic route is entirely different from the heptaketide pathway in fungi, highlighting a fascinating case of convergent evolution where different kingdoms of life have developed distinct strategies to synthesize the same core chemical scaffold. nih.govrsc.org Phenylphenalenones, found in plants like banana, are also formed via this pathway, involving diarylheptanoid intermediates. researchgate.netacs.org

| Feature | Fungal Phenalenones | Plant Phenalenones |

| Primary Precursors | Acetyl-CoA, Malonyl-CoA (Heptaketide) | Phenylalanine, Tyrosine (Diarylheptanoid) |

| Key Intermediate Type | Polyketide chain | Diarylheptanoid |

| Example Compound | Herqueinone, Atrovenetin | Haemocorin, Phenylphenalenones |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique that has been indispensable for deciphering the biosynthetic origins of natural products, including phenalenones. wikipedia.orgresearchgate.net This method involves feeding an organism with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C) and then determining the position of the label in the final product. nih.govnih.govtaylorandfrancis.com

For fungal phenalenones, feeding experiments with ¹³C-labeled acetate and malonate were crucial in confirming their origin from a heptaketide chain. nih.govrsc.org By analyzing the ¹³C NMR spectrum of the enriched phenalenone, researchers could map the exact folding pattern of the polyketide precursor, confirming that seven intact acetate units were incorporated. rsc.org

Similarly, for plant phenalenones, feeding sliced rhizomes of H. corymbosum with ¹⁴C-labeled phenylalanine and tyrosine demonstrated that these amino acids, and not acetate, were the primary building blocks for haemocorin. rsc.org These studies provided unequivocal evidence for the distinct biosynthetic pathways in fungi and plants. rsc.orgrsc.org

Spectroscopic and Structural Characterization in Phenalenone Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 9-Hydroxy-8-methyl-1H-phenalen-1-one. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the precise arrangement of atoms.

1D NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the hydrogen and carbon atoms. For the parent compound, 9-hydroxyphenalenone, the tautomerization of the β-keto-enol group results in C₂ᵥ symmetry on the NMR time scale, simplifying the spectra. acs.org The introduction of an 8-methyl group breaks this symmetry, leading to a more complex spectrum where each proton and carbon atom gives a distinct signal. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, a downfield signal for the intramolecularly hydrogen-bonded 9-hydroxyl proton, and a singlet for the 8-methyl group. The ¹³C NMR spectrum provides data on all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings. researchgate.net

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning these signals correctly.

HSQC correlates the signals of protons with the carbon atoms to which they are directly attached.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton and confirming the placement of substituents. redalyc.org For instance, an HMBC correlation between the protons of the 8-methyl group and the C7, C8, and C9 carbons would definitively confirm its position.

The table below presents the ¹H and ¹³C NMR data for the closely related compound 9-Hydroxyphenalenone, which serves as a basis for interpreting the spectrum of its 8-methyl derivative. researchgate.net

| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| 1,9 | - | 178.5 |

| 2,8 | 7.05 (d, J=9.5 Hz) | 121.3 |

| 3,7 | 7.75 (d, J=9.5 Hz) | 138.8 |

| 3a,6a | - | 127.3 |

| 4,6 | 7.55 (d, J=8.0 Hz) | 126.3 |

| 5 | 8.05 (t, J=8.0 Hz) | 132.8 |

| 9a | - | 112.2 |

| OH | 15.94 (s) | - |

Note: Data for 9-Hydroxyphenalenone in CDCl₃. The numbering and assignments would differ for the 8-methyl substituted compound due to the loss of symmetry.

Mass Spectrometry Techniques for Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable. mdpi.com

For this compound, HRESIMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₄H₁₀O₂). acs.orgnih.gov This technique is crucial for confirming the identity of newly synthesized compounds or natural products isolated from complex mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) is employed for further structural elucidation and for metabolite profiling. In an MS/MS experiment, the molecular ion of the target compound is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For phenalenones, characteristic fragmentation pathways may include the loss of small neutral molecules like carbon monoxide (CO) or radicals. This detailed fragmentation data is instrumental in distinguishing between isomers and identifying metabolites where the core phenalenone structure has been modified by biological processes. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and MS provide data on molecular connectivity and formula, X-ray crystallography offers definitive proof of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. redalyc.org

For a molecule like this compound, a single-crystal X-ray structure would confirm:

The planarity of the fused aromatic ring system.

Precise bond lengths and angles, which can provide insight into the electronic delocalization within the molecule.

The presence and geometry of the strong intramolecular hydrogen bond between the 9-hydroxyl group and the 1-keto oxygen.

Intermolecular interactions in the crystal lattice, such as π-π stacking, which can influence the material's bulk properties.

Although the specific crystal structure for this compound is not detailed in the available literature, the technique has been successfully applied to confirm the structures of other phenalenone derivatives and their metal complexes. researchgate.netresearchgate.net

Electrochemical and Electronic Spectroscopy Methods (e.g., Cyclic Voltammetry, UV-Vis Spectroelectrochemistry, EPR)

The extended π-conjugated system of phenalenones endows them with interesting electronic and redox properties. These properties are investigated using a combination of electrochemical and spectroscopic methods.

Cyclic Voltammetry (CV) is used to study the redox behavior of the molecule, revealing the potentials at which it can be oxidized or reduced. researchgate.net A CV experiment on this compound would identify the stability of its radical ions and dianions, which is crucial for applications in materials science and catalysis. researchgate.netresearchgate.net

UV-Vis Spectroelectrochemistry combines UV-Visible absorption spectroscopy with electrochemistry. wikipedia.orgmetrohm.com This technique allows for the monitoring of changes in the electronic absorption spectrum as the molecule is electrochemically oxidized or reduced. ualberta.canih.gov By applying a potential and recording the corresponding spectra, it is possible to identify the electronic signatures of the transient radical species formed during the redox process, providing a deeper understanding of the molecule's electronic structure. avantes.com

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals. If the one-electron reduction or oxidation of this compound leads to a stable radical species, EPR spectroscopy would be the definitive method for its characterization. The resulting EPR spectrum provides information about the electronic environment of the unpaired electron. researchgate.netgla.ac.uk

Computational and Theoretical Investigations of Phenalenone Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, CASSCF/CASPT2)

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 9-Hydroxy-8-methyl-1H-phenalen-1-one. Methods like Density Functional Theory (DFT) are widely employed to determine the molecule's most stable geometric structure (optimized geometry) and to calculate various physicochemical properties. semanticscholar.org For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set can be used to predict vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org These theoretical spectra can then be compared with experimental data to confirm the molecular structure.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. For complex photochemical processes or molecules with intricate electronic states, more advanced and computationally intensive methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be necessary to accurately describe excited states and potential energy surfaces.

| Computational Method | Primary Application for this compound | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry optimization, electronic properties (HOMO/LUMO), vibrational and NMR spectra prediction. semanticscholar.org | Molecular stability, reactivity sites, confirmation of structure. |

| Time-Dependent DFT (TD-DFT) | Calculation of vertical excitation energies and UV-Vis absorption spectra. researchgate.net | Understanding light absorption properties, predicting color. |

| CASSCF/CASPT2 | Accurate description of excited states, especially for photochemical reactions. | Mechanisms of photorelaxation, intersystem crossing, and photosensitization. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Macromolecule Interactions

To investigate how this compound might interact with biological macromolecules, such as proteins or enzymes, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.com These computational techniques are crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a target protein. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor's active site. jbcpm.com The process involves preparing the 3D structures of both the ligand and the protein. For the ligand, this includes generating a 3D conformer and assigning appropriate protonation states, often using tools like Schrödinger's LigPrep. mdpi.com Docking algorithms then sample numerous possible binding poses and score them based on binding free energy calculations, with lower energy scores indicating more favorable interactions. researchgate.netjbcpm.com

Following docking, MD simulations can be performed on the most promising ligand-protein complexes. mdpi.com These simulations model the atomic movements over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions in a simulated physiological environment. mdpi.com This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, studies on other fungal phenalenones have used docking and MD simulations to identify them as potential inhibitors of enzymes like casein kinase 2 (CK2), a target in cancer therapy. mdpi.com

Theoretical Studies on Excited States and Photochemical Processes (e.g., Singlet Oxygen Generation Mechanisms)

The phenalenone core structure is recognized for its high efficiency as a type-II photosensitizer, meaning it can generate reactive singlet oxygen upon irradiation with light. researchgate.netnih.gov Theoretical studies are essential for elucidating the underlying photochemical mechanisms.

Computational methods, particularly TD-DFT and higher-level quantum calculations, can model these excited states. researchgate.net They can calculate the energies of the S₁ and T₁ states and the spin-orbit coupling between them, which governs the ISC rate. The mechanism of energy transfer from the triplet-state phenalenone derivative to ground-state molecular oxygen (³O₂) to produce singlet oxygen (¹O₂) can also be investigated theoretically, providing a complete picture of the photosensitization process. The presence of substituents, like the hydroxyl and methyl groups on this compound, can influence the energies of the electronic states and thereby modulate the singlet oxygen quantum yield. researchgate.netacs.org

Analysis of Aromaticity and Electronic Delocalization (e.g., NICS profiles, Current Density Maps)

The phenalenone scaffold is a polycyclic aromatic hydrocarbon. Its stability, electronic properties, and reactivity are governed by the delocalization of its π-electrons. nih.govlibretexts.orgwikipedia.org Aromaticity is a key concept used to describe this stabilization. nih.gov

A widely used computational method to quantify the aromaticity of a ring system is the Nucleus-Independent Chemical Shift (NICS). github.io NICS is calculated by placing a "ghost" atom (a probe point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. nih.gov A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of antiaromaticity. researchgate.net Different variations, such as NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane), are used to minimize contributions from local σ-bonds and provide a clearer picture of the π-system's aromaticity. nih.govresearchgate.net

Other tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) can provide visual, intuitive pictures of electron delocalization, distinguishing between regions of high and low electron localization. rsc.org These analyses would reveal the extent of aromatic character in the different rings of the this compound structure, helping to rationalize its chemical behavior.

| Method | Description | Interpretation for Aromaticity |

|---|---|---|

| NICS(0) | Magnetic shielding calculated at the geometric center of the ring. nih.gov | Negative values indicate aromaticity; positive values indicate antiaromaticity. |

| NICS(1)zz | The out-of-plane tensor component of NICS calculated 1 Å above the ring, isolating the π-electron contribution. nih.gov | Strongly negative values are a reliable indicator of π-aromaticity. |

| Current Density Maps | Visualizes the flow of electrons under an external magnetic field. | Sustained diatropic (clockwise) currents indicate aromaticity. |

In Silico Prediction of Molecular Targets and Biological Pathway Modulation

In silico (computational) methods can predict the likely biological targets of a novel compound, providing valuable hypotheses for experimental validation. nih.gov For this compound, ligand-based and structure-based chemogenomic approaches can be used to screen it against databases of known protein targets.

Webservers and software like SuperPred utilize machine learning models trained on vast datasets of known ligand-protein interactions. mdpi.com By analyzing the chemical structure of this compound, these tools can predict its potential targets, such as specific kinases, receptors, or enzymes. mdpi.com For example, a computational study exploring the activity of 33 fungal phenalenones used such a server to identify casein kinase 2 (CK2) as a potential target, which was then confirmed through molecular docking. mdpi.com

These predictions can help to formulate hypotheses about the compound's mechanism of action and its potential therapeutic applications. By identifying the most probable protein targets, researchers can infer which biological pathways might be modulated by the compound, guiding future research into its bioactivity. nih.gov

Biological Activity Mechanisms and Molecular Interactions of Phenalenones

Mechanistic Studies of Reactive Oxygen Species (ROS) Generation and Apoptosis Induction

There is currently no available scientific literature that specifically investigates the ability of 9-Hydroxy-8-methyl-1H-phenalen-1-one to generate Reactive Oxygen Species (ROS) or to induce apoptosis. While other phenalenone derivatives have been studied in the context of photodynamic therapy, which involves ROS production, these findings cannot be directly attributed to this compound without specific experimental evidence. researchgate.net Studies on other fungal metabolites have shown that ROS generation can be a key mechanism for inducing apoptosis, a form of programmed cell death, in various cell lines, including cancer cells and fungal pathogens themselves. mdpi.comsemanticscholar.orgnih.gov However, research on this specific compound is lacking.

Investigations of Molecular Target Interactions (e.g., Hydrogen Bonding, π-π Stacking, Electron Transfer)

No studies have been published that detail the molecular interactions of this compound with biological targets. Understanding interactions such as hydrogen bonding and π-π stacking is crucial for elucidating the mechanism of action of a compound. mdpi.com While computational and experimental studies have been performed on other classes of molecules to understand these interactions, similar research has not been applied to this compound.

Enzyme and Transporter Inhibition Studies (e.g., Casein Kinase 2 (CK2), Human Leucocyte Elastase (HLE), Human Glucose Transporter 1 (hGLUT1))

Specific data on the inhibition of enzymes such as Casein Kinase 2 (CK2), Human Leucocyte Elastase (HLE), or the Human Glucose Transporter 1 (hGLUT1) by this compound is not available in the current scientific literature. The broader class of phenalenones has been investigated for the inhibition of various enzymes, including α-glucosidase, angiotensin-I-converting enzyme (ACE), and protein tyrosine phosphatases (PTPs). mdpi.com For instance, the related compound Herqueinone (B1223060) has been noted for its diverse bioactivities, which often stem from enzyme inhibition. researchgate.netmdpi.com However, these findings are not specific to this compound.

Molecular Mechanisms of Antimicrobial Activity against Pathogens

While various phenalenone derivatives have demonstrated antimicrobial properties, the specific molecular mechanisms of this compound against pathogens have not been elucidated. Research on other flavonoids and related compounds suggests mechanisms can include the disruption of plasma membranes and interference with nucleic acid synthesis or energy metabolism. mdpi.com Without dedicated studies, it is not possible to determine if this compound shares these or other antimicrobial mechanisms.

Elucidation of Antiparasitic Effects and Programmed Cell Death Pathways

There is no research available on the antiparasitic effects of this compound or its ability to induce programmed cell death in parasites. Studies on other natural compounds, including different dimeric flavonoids, have shown activity against parasites like Trypanosoma cruzi by inhibiting parasite invasion and multiplication. mdpi.com The potential of this compound in this area remains unexplored.

Advanced Research Directions and Future Perspectives in 9 Hydroxy 8 Methyl 1h Phenalen 1 One Studies

Advancements in Biosynthetic Engineering for Enhanced Phenalenone Production

While the natural production of many fungal secondary metabolites, including phenalenones, is often low, advancements in biosynthetic engineering offer promising avenues for enhancing their yields. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, is a cornerstone of this endeavor. The primary goal is to redirect cellular resources towards the synthesis of the desired compound, in this case, 9-Hydroxy-8-methyl-1H-phenalen-1-one.

A key strategy in metabolic engineering is the heterologous expression of biosynthetic gene clusters (BGCs). This involves transferring the entire set of genes responsible for producing a specific compound from its native, often slow-growing or genetically intractable fungal host, into a more robust and easily manipulated organism, such as Aspergillus niger or the yeast Saccharomyces cerevisiae. The successful heterologous expression of the phenalinolactone biosynthetic pathway, a related phenalenone derivative, has demonstrated the feasibility of this approach for complex polyketide natural products. This strategy not only allows for increased production but also facilitates the genetic manipulation of the pathway to create novel derivatives.

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the field of metabolic engineering. This powerful tool allows for precise and efficient modifications to an organism's genome. In the context of phenalenone production, CRISPR/Cas9 can be employed in several ways:

Upregulation of Biosynthetic Genes: By editing the promoter regions of the genes within the this compound BGC, their expression can be significantly increased, leading to higher product yields.

Downregulation of Competing Pathways: Cellular metabolism is a complex network of interconnected pathways. CRISPR/Cas9 can be used to knock out or reduce the expression of genes in pathways that compete for the same precursor molecules required for phenalenone biosynthesis. This rerouting of metabolic flux can dramatically enhance the production of the target compound.

Host Strain Optimization: The genetic modification of the host organism itself can lead to improved production. This can include enhancing the supply of precursor molecules, increasing tolerance to the produced phenalenone, and improving secretion of the final product.

Future research in this area will likely focus on the identification and characterization of the specific BGC for this compound. Once identified, the combination of heterologous expression and CRISPR/Cas9-mediated engineering will be a powerful strategy to achieve industrially viable production levels.

| Engineering Strategy | Description | Potential Impact on Phenalenone Production |

| Heterologous Expression | Transfer of the biosynthetic gene cluster to a more robust host organism. | Increased yield, simplified downstream processing, and amenability to further genetic modification. |

| CRISPR/Cas9 Gene Editing | Precise modification of the host genome. | Upregulation of pathway genes, downregulation of competing pathways, and improved host strain characteristics. |

| Promoter Engineering | Modification of gene promoters to enhance transcription. | Increased expression of key biosynthetic enzymes, leading to higher product titers. |

| Metabolic Flux Analysis | Studying the flow of metabolites through the cell to identify bottlenecks. | Informed genetic modifications to optimize precursor supply and redirect metabolism. |

Design and Synthesis of Next-Generation Phenalenone Derivatives with Tailored Properties

The core structure of this compound provides a versatile scaffold for the chemical synthesis of a wide array of derivatives with tailored properties. The design and synthesis of these next-generation phenalenones are driven by the desire to enhance their bioactivity, improve their physicochemical properties, and expand their applications into new domains.

A common approach to creating novel phenalenone derivatives is through the modification of the peripheral positions of the tricyclic ring system. The introduction of various functional groups can profoundly influence the molecule's electronic properties, solubility, and biological targets. For instance, the synthesis of phenalenone derivatives bearing amines, carboxylic acids, and azide (B81097) groups has been reported, opening up possibilities for further conjugation to other molecules such as peptides, sugars, or targeting ligands. researchgate.net

One area of significant interest is the development of phenalenone-based photosensitizers for photodynamic therapy (PDT). mdpi.com PDT is a cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. The parent phenalenone molecule is a highly efficient photosensitizer, and synthetic efforts are focused on creating derivatives with red-shifted absorption spectra to allow for deeper tissue penetration of light. The introduction of electron-donating groups, for example, can modulate the photophysical properties of the phenalenone core. mdpi.com

Another promising direction is the synthesis of phenalenone-triazolium salt derivatives for antimicrobial applications. academie-sciences.fr These compounds combine the photosensitizing properties of the phenalenone moiety with the antimicrobial activity of triazolium salts, leading to potent photoinactivation of bacteria. academie-sciences.fr

The future of phenalenone derivative synthesis will likely involve more sophisticated molecular design, aided by computational modeling, to predict the properties of novel compounds before they are synthesized. This will enable the creation of derivatives with highly specific and optimized functionalities for a range of applications, from targeted drug delivery to advanced materials.

| Derivative Class | Synthetic Approach | Tailored Property | Potential Application |

| Aminated Phenalenones | Nucleophilic substitution or reductive amination. | Increased water solubility, sites for further conjugation. | Drug delivery, bioconjugation. |

| Carboxylated Phenalenones | Oxidation of side chains or introduction of carboxyl-containing substituents. | Improved pharmacokinetics, attachment to surfaces. | Biomaterials, targeted therapies. |

| Azido Phenalenones | Nucleophilic substitution with azide salts. | "Click" chemistry handle for facile conjugation. | Bioorthogonal chemistry, probe development. |

| Phenalenone-Triazolium Salts | Copper-catalyzed azide-alkyne cycloaddition followed by alkylation. | Enhanced antimicrobial activity, improved water solubility. | Antimicrobial photodynamic therapy. |

| Electron-Donating Group Substituted Phenalenones | Electrophilic aromatic substitution. | Red-shifted light absorption. | Photodynamic therapy with deeper tissue penetration. |

Interdisciplinary Approaches Integrating Omics Data for Comprehensive Biological Understanding

A comprehensive understanding of the biological roles and biosynthetic pathways of phenalenones like this compound necessitates an integrative, multi-omics approach. This involves the combined analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular processes involved.

Genomics: The starting point for this approach is the sequencing of the genome of the producing organism. This allows for the identification of putative biosynthetic gene clusters (BGCs) for phenalenones. These clusters typically contain the core polyketide synthase (PKS) gene responsible for building the carbon skeleton, along with genes encoding tailoring enzymes such as oxidases, methyltransferases, and transcription factors that regulate the expression of the cluster.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) under different conditions (e.g., with and without phenalenone production), researchers can identify which genes are actively being expressed. This can help to confirm the involvement of the predicted BGC in phenalenone biosynthesis and can also reveal other genes and pathways that are co-regulated.

Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. By comparing the proteome of the organism under producing and non-producing conditions, it is possible to identify the enzymes that are directly involved in the biosynthesis of this compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the full range of small molecules in a cell, researchers can identify the metabolic precursors of phenalenones, as well as any intermediates and degradation products. This provides a direct readout of the metabolic state of the cell and can help to elucidate the complete biosynthetic pathway.

The true power of this interdisciplinary approach lies in the integration of these different omics datasets. For example, a correlation between the expression of a specific PKS gene (transcriptomics), the presence of the corresponding enzyme (proteomics), and the accumulation of this compound (metabolomics) provides strong evidence for the function of that gene in the biosynthetic pathway.

Future research will increasingly rely on these integrated omics strategies to unravel the complex biology of phenalenone-producing fungi. This will not only lead to a deeper understanding of their biosynthesis and regulation but will also provide valuable information for the rational design of metabolic engineering strategies to enhance their production.

Exploration of Phenalenone-Based Compounds in Functional Materials Science

The unique photophysical and electronic properties of the phenalenone scaffold make it an attractive building block for the development of novel functional materials. The exploration of phenalenone-based compounds in materials science is a rapidly emerging field with the potential for a wide range of applications.

A key area of interest is the development of photosensitive materials. Phenalenone and its derivatives are known to be efficient photosensitizers, capable of generating singlet oxygen upon exposure to light. mdpi.comCurrent time information in Edmonton, CA. This property can be harnessed to create materials with light-activated functions. For example, phenalenone derivatives can be incorporated into polymers to create self-sterilizing surfaces. When exposed to light, these materials would generate singlet oxygen, which is highly effective at killing bacteria and other microorganisms. rsc.org

Another potential application is in the field of organic electronics. The extended π-conjugated system of the phenalenone core suggests that it could be used as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of a donor-acceptor dyad incorporating a phenalenone derivative has been reported, demonstrating the potential for these molecules in molecular electronics. jddtonline.info The ability to tune the electronic properties of the phenalenone core through chemical modification makes it a versatile platform for designing materials with specific electronic characteristics.

Furthermore, the fluorescent properties of some phenalenone derivatives could be exploited in the development of chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, allowing for the detection of specific ions or molecules through changes in their fluorescence emission. A phenalenone-based receptor for the selective sensing of iodide ions has been developed, showcasing the potential of this approach.

The future of phenalenone-based functional materials will depend on the ability to synthesize new derivatives with tailored properties and to incorporate them into larger material architectures. This will require a close collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this exciting class of compounds.

Computational-Driven Discovery and Mechanistic Characterization of Novel Bioactive Phenalenones

Computational methods are becoming increasingly indispensable in the discovery and development of new bioactive compounds. In the context of phenalenones, in silico approaches are being used to accelerate the identification of novel derivatives with enhanced biological activity and to gain a deeper understanding of their mechanisms of action at the molecular level.

One of the most powerful computational techniques is molecular docking. This method predicts the preferred orientation of a ligand (in this case, a phenalenone derivative) when it binds to a specific protein target. By screening large virtual libraries of phenalenone compounds against the three-dimensional structures of known biological targets, it is possible to identify promising candidates for further experimental investigation. For example, computational studies have been used to explore the potential of fungal phenalenones as inhibitors of casein kinase 2 (CK2), a protein that is implicated in cancer. mdpi.com

Quantum chemical calculations, such as density functional theory (DFT), are another valuable tool for studying phenalenones. These methods can be used to calculate the electronic structure and properties of molecules, providing insights into their reactivity and spectroscopic behavior. DFT calculations have been employed to understand the mechanism of singlet oxygen production by phenalenone, a key process in its photosensitizing activity. rsc.orgacs.org This fundamental understanding can guide the design of new derivatives with enhanced photosensitizing properties.

Molecular dynamics (MD) simulations can be used to study the behavior of phenalenone derivatives and their interactions with biological macromolecules over time. This can provide a more dynamic picture of the binding process and can help to explain the structure-activity relationships observed experimentally.

The future of computational-driven phenalenone research will likely involve the use of more advanced techniques, such as artificial intelligence and machine learning, to analyze large datasets and to predict the bioactivity of novel compounds with even greater accuracy. This will undoubtedly accelerate the discovery of new phenalenone-based drugs and other bioactive molecules.

Q & A

Q. What experimental strategies can elucidate the mechanism of action of this compound in complex biological systems?

Q. How can researchers design dose-response studies to account for non-linear effects in this compound’s activity?

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent effects in longitudinal studies involving this compound?

Q. How should researchers address common method variance (CMV) in self-reported or observational data for this compound?

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.